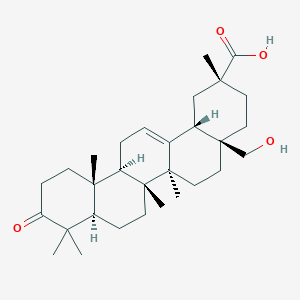

28-Hydroxy-3-oxoolean-12-en-29-oic acid

Description

Properties

Molecular Formula |

C30H46O4 |

|---|---|

Molecular Weight |

470.7 g/mol |

IUPAC Name |

(2R,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4a-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid |

InChI |

InChI=1S/C30H46O4/c1-25(2)21-9-12-29(6)22(27(21,4)11-10-23(25)32)8-7-19-20-17-26(3,24(33)34)13-15-30(20,18-31)16-14-28(19,29)5/h7,20-22,31H,8-18H2,1-6H3,(H,33,34)/t20-,21-,22+,26+,27-,28+,29+,30+/m0/s1 |

InChI Key |

HVLPFRAXQYBRJO-SIBVWYKESA-N |

Isomeric SMILES |

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2C1)C)CO)C(=O)O |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)CO)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Natural Sources of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural Sources

28-Hydroxy-3-oxoolean-12-en-29-oic acid has been identified as a constituent of several plant species, primarily within the Celastrus and Rhododendron genera. These plants have a history of use in traditional medicine, and modern phytochemical analysis has led to the isolation and characterization of this specific triterpenoid (B12794562).

The primary documented natural sources include:

-

Celastrus orbiculatus : An oleanane-type triterpenoid acid, this compound, has been extracted from this plant, which is a traditional Chinese medicine.[1][2]

-

Celastrus paniculatus : This herb is a known natural source of this compound.[]

-

Rhododendron chinense : This plant has also been identified as a source of this compound.[2]

A related compound, 25-hydroxy-3-oxoolean-12-en-28-oic acid, has been isolated from the stem bark of Amoora rohituka.[4]

Quantitative Data

Despite extensive literature searches, specific quantitative data on the yield or concentration of this compound from its natural sources is not available in the reviewed scientific publications. The following table is provided as a template for future research to populate as such data becomes available.

| Plant Species | Family | Plant Part Used | Extraction Solvent | Yield/Concentration (mg/g or %) | Reference |

| Celastrus orbiculatus | Celastraceae | Not Specified | Not Specified | Data Not Available | |

| Celastrus paniculatus | Celastraceae | Herbs | Not Specified | Data Not Available | |

| Rhododendron chinense | Ericaceae | Not Specified | Not Specified | Data Not Available |

Experimental Protocols

Generalized Protocol for Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of triterpenoids from Celastrus species, adapted for the target compound. This protocol is representative and may require optimization for specific applications.

3.1.1. Extraction

-

Plant Material Preparation : Air-dry the relevant plant material (e.g., stems, leaves) and grind it into a coarse powder.

-

Solvent Extraction : Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for 72 hours. The extraction process should be repeated three times to ensure maximum yield.

-

Concentration : Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.2. Fractionation and Purification

-

Solvent Partitioning : Suspend the crude extract in water and perform successive liquid-liquid extractions with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate (B1210297).

-

Column Chromatography : Subject the ethyl acetate fraction, which is likely to contain the target triterpenoid, to column chromatography on silica (B1680970) gel.

-

Elution Gradient : Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Fraction Collection and Analysis : Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Further Purification : Pool the fractions containing the compound of interest and subject them to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.

-

Structural Elucidation : Confirm the structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol for Transwell Migration Assay

This protocol is a standard method to assess the effect of this compound on cancer cell migration.[5][6][7][8]

-

Cell Culture : Culture human gastric cancer cells (e.g., SGC-7901 or BGC-823) in appropriate media until they reach 80-90% confluence.

-

Cell Starvation : Prior to the assay, starve the cells in a serum-free medium for 24 hours.

-

Preparation of Transwell Inserts : Use Transwell inserts with an 8 µm pore size. For invasion assays, coat the upper surface of the membrane with Matrigel.

-

Cell Seeding : Harvest the starved cells and resuspend them in a serum-free medium. Seed the cells into the upper chamber of the Transwell insert.

-

Treatment : Add the serum-free medium containing various concentrations of this compound to the upper chamber.

-

Chemoattractant : Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Incubation : Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Cell Removal : After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining : Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.

-

Quantification : Count the number of migrated cells in several random fields under a microscope.

Protocol for Western Blot Analysis of EMT Markers

This protocol outlines the procedure for analyzing the effect of this compound on the expression of Epithelial-Mesenchymal Transition (EMT) markers in cancer cells.[9][10][11][12][13]

-

Cell Lysis : Treat cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE : Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking : Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies against EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis : Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathways and Experimental Workflows

This compound has been shown to inhibit the migration and invasion of human gastric cancer cells.[1] This effect is mediated, at least in part, through the modulation of the Epithelial-Mesenchymal Transition (EMT) and the downregulation of Matrix Metalloproteinases (MMPs).[1]

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 4. Novel triterpenoid 25-hydroxy-3-oxoolean-12-en-28-oic acid induces growth arrest and apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. corning.com [corning.com]

- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Uncharted Path: A Technical Guide to the Biosynthesis of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the proposed biosynthetic pathway of 28-hydroxy-3-oxoolean-12-en-29-oic acid, a bioactive oleanane-type triterpenoid (B12794562) isolated from plants such as Celastrus orbiculatus. While the complete enzymatic cascade has yet to be fully elucidated in this species, this document consolidates current knowledge on triterpenoid biosynthesis to construct a hypothetical pathway. We present candidate enzyme families, detailed experimental protocols for gene discovery and functional characterization, and quantitative data from related pathways to serve as a benchmark for future research. This guide is intended to be a foundational resource for researchers aiming to unravel the biosynthesis of this and other complex triterpenoids, and for drug development professionals interested in its potential therapeutic applications and biotechnological production.

Introduction

Triterpenoids are a vast and structurally diverse class of natural products, many of which possess significant pharmacological activities. Among these, this compound, an oleanane-type triterpenoid, has been identified in plant species such as Celastrus orbiculatus. Preliminary studies have indicated its potential as an anti-cancer agent, highlighting the need for a deeper understanding of its biosynthesis for sustainable production and further pharmacological investigation.

The biosynthesis of triterpenoids originates from the cyclization of 2,3-oxidosqualene, which is then elaborated by a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), to generate a vast array of structurally complex molecules. This guide proposes a biosynthetic pathway for this compound based on analogous pathways and provides a comprehensive experimental framework for its elucidation.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to proceed through a series of enzymatic steps, beginning with the formation of the oleanane (B1240867) scaffold, followed by several oxidative modifications. The precise order of these oxidative steps remains to be experimentally determined.

Step 1: Cyclization of 2,3-Oxidosqualene to β-Amyrin

The pathway initiates with the cyclization of the linear precursor, 2,3-oxidosqualene, into the pentacyclic oleanane scaffold, β-amyrin. This reaction is catalyzed by the enzyme β-amyrin synthase (bAS), an oxidosqualene cyclase (OSC).

Step 2: Oxidation of the C-3 Hydroxyl Group

The 3β-hydroxyl group of β-amyrin is proposed to be oxidized to a keto group to form 3-oxoolean-12-en-28-oic acid (oleanonic acid). This reaction could be catalyzed by a dehydrogenase or a specific CYP450.

Step 3: Sequential Oxidation of the C-28 and C-29 Methyl Groups

The most speculative part of the pathway involves the functionalization of the C-28 and C-29 methyl groups. Based on the structure of the final product, we propose a C-28 hydroxylation and a three-step oxidation of the C-29 methyl group to a carboxylic acid. These multistep oxidations are characteristic of multifunctional CYP450s, particularly from the CYP716 and CYP72A families. It is plausible that one or more enzymes from these families are responsible for these transformations. The oxidation of a C-29 methyl group to a carboxylic acid has been observed in microbial biotransformation of oleanane triterpenoids, supporting the feasibility of this reaction.

Figure 1: Proposed biosynthetic pathway of this compound.

Data Presentation: Benchmarking with Related Enzymes

As specific quantitative data for the enzymes in the proposed pathway are not yet available, the following tables summarize the kinetic parameters of homologous enzymes from other plant species. This information can serve as a valuable reference for future characterization studies.

| Table 1: Kinetic Parameters of β-Amyrin Synthases (bAS) | |||

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) |

| Arabidopsis thaliana (AT4G15370) | 2,3-Oxidosqualene | 15.3 | 0.14 |

| Glycyrrhiza glabra (GgbAS1) | 2,3-Oxidosqualene | 10.2 | 0.21 |

| Lotus japonicus (LjOSC3) | 2,3-Oxidosqualene | 8.7 | 0.18 |

| Table 2: Substrate Specificity and Products of CYP716A Family Enzymes | |||

| Enzyme | Substrate | Major Product(s) | Reference Plant |

| CYP716A12 | β-Amyrin | Oleanolic acid | Medicago truncatula |

| CYP716A12 | α-Amyrin | Ursolic acid | Medicago truncatula |

| CYP716A12 | Lupeol | Betulinic acid | Medicago truncatula |

| CYP716A47 | β-Amyrin | Oleanolic acid | Vitis vinifera |

Experimental Protocols

The elucidation of the proposed biosynthetic pathway requires a multi-step experimental approach, from gene discovery to functional characterization.

Identification of Candidate Genes via Transcriptome Mining

A powerful strategy to identify candidate biosynthetic genes is through the analysis of transcriptome data from Celastrus orbiculatus, especially from tissues where the target compound accumulates. The expression of triterpenoid biosynthetic genes is often induced by elicitors such as methyl jasmonate (MeJA).

Protocol 1: Jasmonate Elicitation and RNA Sequencing

-

Plant Material and Elicitation: Grow Celastrus orbiculatus plants under controlled conditions. Treat a subset of plants with 100 µM MeJA, while a control group is treated with a mock solution.

-

Tissue Harvesting: Harvest tissues (e.g., leaves, roots) at various time points post-treatment (e.g., 0, 6, 12, 24, 48 hours).

-

RNA Extraction and Sequencing: Extract total RNA from the harvested tissues and perform high-throughput RNA sequencing (RNA-Seq).

-

Transcriptome Assembly and Annotation: Assemble the transcriptome de novo and annotate the unigenes against public databases (e.g., NCBI, UniProt, KEGG).

-

Differential Gene Expression Analysis: Identify genes that are significantly upregulated in response to MeJA treatment.

-

Candidate Gene Selection: From the upregulated genes, select candidates for β-amyrin synthase (OSCs), CYP450s (particularly from the CYP716 and CYP72A families), and dehydrogenases based on sequence homology.

Functional Characterization of Candidate Enzymes

Candidate genes identified through transcriptome analysis must be functionally characterized to confirm their role in the biosynthetic pathway. Heterologous expression in a microbial host, such as Saccharomyces cerevisiae (yeast), is a widely used method.

Figure 2: Experimental workflow for gene discovery and functional characterization.

Protocol 2: Heterologous Expression and In Vitro Enzyme Assay

-

Gene Cloning: Synthesize and clone the full-length coding sequences of candidate genes into a yeast expression vector.

-

Yeast Transformation: Transform the expression constructs into a suitable S. cerevisiae strain. For characterizing CYP450s, co-expression with a cytochrome P450 reductase (CPR) is necessary.

-

Microsome Isolation:

-

Grow the yeast cultures and induce protein expression.

-

Harvest the cells and disrupt them using glass beads in a homogenization buffer.

-

Perform differential centrifugation to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer.

-

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing the isolated microsomes, a suitable buffer, NADPH, and the substrate (e.g., β-amyrin or a proposed intermediate).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

Extract the products with the organic solvent.

-

Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the reaction products by comparing their retention times and mass spectra with authentic standards or published data.

-

Quantitative Analysis of Triterpenoids in Plant Material

To understand the accumulation of the target compound and its potential precursors in Celastrus orbiculatus, a robust quantitative method is required.

Protocol 3: LC-MS/MS Quantification

-

Sample Preparation:

-

Grind lyophilized plant tissue to a fine powder.

-

Extract the metabolites with a suitable solvent (e.g., methanol (B129727) or ethanol).

-

-

LC-MS/MS Analysis:

-

Separate the metabolites using a C18 reverse-phase HPLC column with a gradient of water and acetonitrile, both containing a small amount of formic acid.

-

Perform detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

-

Quantification:

-

Generate a calibration curve using an authentic standard of this compound.

-

Calculate the concentration of the target compound in the plant extracts based on the calibration curve.

-

Regulation of Biosynthesis

The biosynthesis of triterpenoids is tightly regulated at the transcriptional level. The upregulation of biosynthetic genes by jasmonates suggests the involvement of specific transcription factors.

Figure 3: Simplified jasmonate signaling pathway regulating triterpenoid biosynthesis.

In response to environmental stresses, plants produce jasmonates, which in turn trigger a signaling cascade. This typically involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, leading to the activation of transcription factors such as MYC2 (a basic helix-loop-helix, bHLH, transcription factor). These transcription factors then bind to the promoters of triterpenoid biosynthetic genes, activating their expression and leading to the production of defensive compounds like this compound.

Conclusion and Future Perspectives

This technical guide provides a comprehensive, albeit hypothetical, framework for the biosynthesis of this compound in plants. The proposed pathway, based on established principles of triterpenoid metabolism, offers a roadmap for the experimental elucidation of the specific enzymes involved. The detailed protocols for gene discovery and functional characterization provide researchers with the necessary tools to undertake this endeavor.

The successful identification and characterization of the complete biosynthetic pathway will not only advance our fundamental understanding of plant specialized metabolism but also open up avenues for the biotechnological production of this and other valuable triterpenoids through metabolic engineering in microbial or plant-based systems. This would ensure a sustainable supply for further pharmacological research and potential drug development. Future work should focus on the transcriptome analysis of Celastrus orbiculatus and the subsequent functional characterization of candidate genes to validate and refine the proposed biosynthetic pathway.

An In-depth Technical Guide to 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

28-Hydroxy-3-oxoolean-12-en-29-oic acid, a pentacyclic triterpenoid (B12794562) primarily isolated from Celastrus orbiculatus, has garnered significant interest within the scientific community for its diverse pharmacological activities.[] This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. It is designed to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. The guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the compound's known mechanism of action in inhibiting cancer cell metastasis.

Physicochemical Properties

Precise experimental data on the physical properties of this compound are not extensively documented in publicly available literature. However, predicted values and data from structurally similar oleanane-type triterpenoids provide valuable insights.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O₄ | [][2] |

| Molecular Weight | 470.68 g/mol | [][2] |

| Boiling Point (Predicted) | 582.3 ± 50.0 °C | [3] |

| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 4.70 ± 0.70 | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO.[4] | The solubility of the closely related 3-Oxo-olean-12-en-28-oic acid is noted here as a reference. |

| Melting Point | Not available | Data for the structurally similar 18-Beta-Glycyrrhetinic acid is 292-295°C.[5] |

Note: The absence of experimentally determined values for melting point and solubility for this compound necessitates reliance on data from analogous compounds for preliminary experimental design.

Spectroscopic Data

For oleanolic acid, characteristic ¹H NMR signals include several tertiary methyl groups and a distinct olefinic proton of the C12-C13 double bond.[6] The mass spectrum of oleanolic acid shows a molecular ion peak [M+] at m/z 456, corresponding to its molecular formula C₃₀H₄₈O₃.[6]

Biological Activity and Mechanism of Action

This compound has demonstrated a range of biological activities, with its anti-cancer properties being a key area of investigation.[]

Anti-Cancer Activity

Research has shown that this compound can inhibit the migration and invasion of human gastric cancer cells, specifically SGC-7901 and BGC-823 cell lines.[7] This inhibitory effect is attributed to its ability to downregulate the expression of proteins associated with the Epithelial-Mesenchymal Transition (EMT) and Matrix Metalloproteinases (MMPs).[]

Signaling Pathway

The anti-metastatic activity of this compound in gastric cancer cells is mediated through the PI3K/Akt/Snail signaling pathway . The compound has been shown to decrease the levels of key proteins in this pathway, including PI3K, phosphorylated PI3K (p-PI3K), Akt, phosphorylated Akt (p-Akt), and the transcription factor Snail. The downregulation of Snail, a key regulator of EMT, leads to the suppression of cancer cell migration and invasion.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound.

Isolation of Triterpenoids from Celastrus orbiculatus

The following is a general protocol for the extraction and isolation of triterpenoids from Celastrus species, which can be adapted for the specific isolation of this compound.

References

An In-depth Technical Guide to 28-Hydroxy-3-oxoolean-12-en-29-oic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and underlying mechanisms of action of the pentacyclic triterpenoid (B12794562), 28-Hydroxy-3-oxoolean-12-en-29-oic acid. This document consolidates current research findings, presenting detailed experimental protocols and elucidating key signaling pathways to support further investigation and drug development efforts.

Chemical Identity and Properties

This compound is a naturally occurring triterpenoid that has been isolated from plants such as Celastrus orbiculatus.[1] It belongs to the oleanane (B1240867) class of triterpenes, characterized by a pentacyclic skeleton.

IUPAC Name: (4aR,6aS,6bR,12aR,12bR,14bR)-4a-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-10-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-2-carboxylic acid[1]

Synonyms: this compound

Physicochemical Data

A comprehensive table of the physicochemical properties of this compound is provided below. Data for some closely related oleanane triterpenoids are included for comparison where direct experimental values for the target compound are not available.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O₄ | [1] |

| Molecular Weight | 470.69 g/mol | [1] |

| Appearance | Powder | [1] |

| Purity | >98% | [1] |

| Melting Point | 292-295 °C (for a related compound: 3-hydroxy-11-oxoolean-12-en-29-oic acid) | [2] |

| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, and DMSO. Soluble in acetic acid (for a related compound). | [2][3] |

| SMILES | [H][C@]12CC(C)(CC[C@]1(CO)CC[C@]1(C)C2=CC[C@]2([H])[C@@]3(C)CCC(=O)C(C)(C)C3([H])CC[C@@]12C)C(O)=O | [4] |

| InChI | InChI=1S/C30H46O4/c1-25(2)21-9-12-29(6)22(27(21,4)11-10-23(25)32)8-7-19-20-17-26(3,24(33)34)13-15-30(20,18-31)16-14-28(19,29)5/h7,20-22,31H,8-18H2,1-6H3,(H,33,34)/t20-,21?,22-,26?,27+,28-,29-,30-/m1/s1 | [4] |

Synthesis and Isolation

The compound is naturally found in and can be extracted from Celastrus orbiculatus.[1]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and anti-viral properties.

Anti-Cancer Activity

The compound has demonstrated significant anti-cancer effects, particularly against human gastric cancer cells.[6] It inhibits the migration and invasion of SGC-7901 and BGC-823 gastric cancer cells in a dose-dependent manner.[6]

The underlying mechanism involves the downregulation of proteins associated with the epithelial-mesenchymal transition (EMT) and matrix metalloproteinases (MMPs).[6] Furthermore, it has been shown to inhibit the PI3K/Akt/Snail signaling pathway, which is a key regulator of cell proliferation, survival, and metastasis.[6]

A detailed protocol for assessing the inhibitory effect of this compound on gastric cancer cell migration and invasion is provided below, based on published methods.[6]

-

Cell Culture: Human gastric cancer cell lines (SGC-7901 and BGC-823) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.

-

Wound-Healing Assay (Migration):

-

Cells are seeded in 6-well plates and grown to confluence.

-

A sterile pipette tip is used to create a linear scratch (wound) in the cell monolayer.

-

The cells are washed with PBS to remove detached cells and then treated with various concentrations of this compound.

-

Images of the wound are captured at 0 and 24 hours.

-

The rate of wound closure is quantified to assess cell migration.

-

-

Transwell Invasion Assay:

-

Transwell inserts with an 8.0-µm pore size polycarbonate membrane are coated with Matrigel.

-

Cells, pre-treated with different concentrations of the compound, are seeded in the upper chamber in a serum-free medium.

-

The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).

-

After 24 hours of incubation, non-invading cells on the upper surface of the membrane are removed.

-

Invading cells on the lower surface are fixed with methanol and stained with crystal violet.

-

The number of invading cells is counted under a microscope.

-

-

Western Blot Analysis:

-

Cells are treated with the compound for 24 hours.

-

Total protein is extracted, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against proteins of the PI3K/Akt/Snail pathway, EMT markers (e.g., E-cadherin, N-cadherin, Vimentin), and MMPs (e.g., MMP-2, MMP-9).

-

After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system.

-

Anti-Inflammatory Activity

This triterpenoid has been shown to possess anti-inflammatory properties by inhibiting the production of key inflammatory mediators. Specifically, it can suppress the production of tumor necrosis factor-alpha (TNF-α) in macrophages and dendritic cells.[1] Additionally, it inhibits the synthesis of prostaglandin (B15479496) E2 (PGE2) through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] The inhibition of these pro-inflammatory molecules suggests a potential therapeutic role in inflammatory diseases. Studies on similar triterpenoids suggest that the anti-inflammatory effects are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.

The following protocol outlines a method to assess the anti-inflammatory effects of this compound in a macrophage cell line.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C with 5% CO₂.

-

LPS Stimulation and Treatment:

-

Cells are seeded in 24-well plates.

-

After reaching 80% confluency, the cells are pre-treated with various concentrations of the compound for 1 hour.

-

The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

-

Measurement of TNF-α and PGE2:

-

The cell culture supernatant is collected after the incubation period.

-

The concentration of TNF-α and PGE2 in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

-

Western Blot for COX-2 and Signaling Proteins:

-

Cell lysates are prepared from cells treated as described above.

-

Western blotting is performed to determine the expression levels of COX-2 and key proteins in the NF-κB (e.g., p-p65, IκBα) and MAPK (e.g., p-p38, p-ERK, p-JNK) signaling pathways.

-

Anti-Diabetic Activity

The compound has shown potential anti-diabetic effects by reducing insulin (B600854) resistance, lowering blood glucose levels, and protecting pancreatic β-cells, which are responsible for insulin secretion.[1] The protection of pancreatic β-cells is crucial for maintaining normal glucose homeostasis and preventing the progression of diabetes. The molecular mechanisms likely involve the modulation of signaling pathways related to apoptosis and oxidative stress in β-cells.

This protocol describes a method to evaluate the effect of the compound on glucose uptake in an adipocyte cell line, a common model for studying insulin resistance.

-

Cell Culture and Differentiation: 3T3-L1 pre-adipocytes are cultured and differentiated into mature adipocytes using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).

-

Glucose Uptake Assay:

-

Differentiated adipocytes are serum-starved for a few hours.

-

The cells are then incubated with Krebs-Ringer-HEPES (KRH) buffer.

-

Cells are treated with various concentrations of this compound, with or without insulin as a positive control.

-

A fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added to the cells.

-

After a short incubation, the uptake of 2-NBDG is stopped by washing with ice-cold PBS.

-

The fluorescence intensity inside the cells is measured using a fluorescence microplate reader or flow cytometer, which is proportional to the amount of glucose uptake.

-

Anti-Viral Activity

This compound has been reported to have anti-viral activity against a variety of viruses, including Hepatitis C virus and Human Immunodeficiency Virus (HIV).[1] The primary mechanism is believed to be the inhibition of viral replication.[1] For HIV, many triterpenoids are known to target viral enzymes such as reverse transcriptase.

The HIV-1 p24 antigen assay is a common method to quantify viral replication in cell culture.

-

Cell Culture and Infection:

-

A susceptible T-cell line (e.g., MT-4 cells) is cultured.

-

The cells are infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3).

-

-

Treatment and Sample Collection:

-

Immediately after infection, the cells are treated with different concentrations of this compound.

-

The cell culture supernatant is collected at various time points post-infection (e.g., days 3, 5, and 7).

-

-

p24 Antigen Quantification:

-

The concentration of the HIV-1 p24 capsid protein in the supernatant is measured using a commercial p24 antigen ELISA kit.

-

The reduction in p24 levels in treated samples compared to untreated controls indicates the inhibition of viral replication.

-

Conclusion

This compound is a promising natural product with a diverse range of pharmacological activities. Its ability to modulate key signaling pathways involved in cancer progression, inflammation, metabolic disorders, and viral infections makes it a valuable lead compound for drug discovery and development. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research into the therapeutic potential of this and related triterpenoids. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

An In-depth Technical Guide on 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: Spectroscopic Insights and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data, experimental protocols, and known biological activities of 28-Hydroxy-3-oxoolean-12-en-29-oic acid, a pentacyclic triterpenoid (B12794562) with potential therapeutic applications.

Spectroscopic Data

Table 1: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₀H₄₆O₄ |

| Molecular Weight | 470.68 g/mol |

| Predicted [M+H]⁺ | 471.3418 |

| Predicted [M-H]⁻ | 469.3272 |

Table 2: Predicted Key ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-12 | ~5.3-5.5 | t |

| H-28 | ~3.5-4.0 | m |

| Methyl Protons (x7) | ~0.8-1.3 | s |

Table 3: Predicted Key ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-3 (C=O) | >200 |

| C-12 | ~122-125 |

| C-13 | ~143-145 |

| C-28 (-CH₂OH) | ~60-70 |

| C-29 (COOH) | ~175-180 |

Table 4: Predicted Key IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| O-H (Alcohol) | 3200-3600 |

| C=O (Ketone) | ~1710 |

| C=O (Carboxylic Acid) | ~1700 |

| C=C (Olefin) | ~1650 |

Experimental Protocols

While specific protocols for the isolation and spectroscopic analysis of this compound are not detailed in the reviewed literature, general methodologies for the characterization of triterpenoid acids are well-established. The following represents a probable workflow.

The biological activity of this compound has been investigated through a series of in vitro assays.

Western Blotting Protocol to Assess Protein Expression:

-

Cell Lysis: Gastric cancer cells (e.g., SGC-7901, BGC-823) are treated with varying concentrations of this compound. Following treatment, cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for target proteins (e.g., E-cadherin, N-cadherin, Vimentin, MMPs).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Biological Activity and Signaling Pathway

This compound has been shown to inhibit the migration and invasion of human gastric cancer cells in vitro.[1] This inhibitory effect is attributed to its ability to modulate the Epithelial-Mesenchymal Transition (EMT) and reduce the expression of Matrix Metalloproteinases (MMPs).[1]

EMT is a cellular process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal stem cells. This process is a hallmark of cancer progression and metastasis. Key molecular events in EMT include the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, like N-cadherin and Vimentin.

Studies have demonstrated that treatment with this compound leads to an increase in E-cadherin expression and a decrease in N-cadherin and Vimentin expression in gastric cancer cells.[1] This suggests that the compound may reverse or inhibit the EMT process.

Furthermore, the compound has been observed to decrease the expression of MMPs, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[1]

References

The Multifaceted Biological Activities of Oleanane-Type Triterpenoids: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleanane-type triterpenoids, a class of pentacyclic phytochemicals ubiquitously found in the plant kingdom, have garnered significant attention in the scientific community for their broad spectrum of pharmacological activities.[1] These complex molecules, derived from the precursor β-amyrin, exhibit promising potential in the prevention and treatment of a multitude of chronic diseases. Their biological effects are diverse, encompassing anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[1][2] This technical guide provides an in-depth overview of the core biological activities of oleanane-type triterpenoids, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and drug development endeavors.

Core Biological Activities and Quantitative Data

The therapeutic potential of oleanane-type triterpenoids is underscored by their potent activity in various biological assays. The following tables summarize the quantitative data (IC50 and EC50 values) for representative oleanane (B1240867) triterpenoids across different therapeutic areas.

Anticancer Activity

Oleanane triterpenoids exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of proliferation, and cell cycle arrest in a wide range of cancer cell lines.[3][4]

Table 1: Anticancer Activity of Oleanane-Type Triterpenoids (IC50 values in µM)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Oleanolic Acid & Derivatives | |||

| Oleanolic Acid | HepG2 (Liver) | 31.94 (µg/mL) | [5] |

| MCF-7 (Breast) | 27.99 (µg/mL) | [1] | |

| HCT-116 (Colon) | 18.66 (µg/mL) | [6] | |

| Achyranthoside H methyl ester | MCF-7 (Breast) | 4.0 | [1] |

| MDA-MB-453 (Breast) | 6.5 | [1] | |

| Oleanolic Acid Dimer (OAD) | SK-BR-3 (Breast) | <10 | [7] |

| SKOV-3 (Ovarian) | <10 | [7] | |

| PC-3 (Prostate) | <10 | [7] | |

| U-87 (Glioblastoma) | <10 | [7] | |

| Betulinic Acid & Derivatives | |||

| Betulinic Acid | CL-1 (Canine Mammary) | 23.50 | [8] |

| CLBL-1 (Canine Lymphoma) | 18.2 | [8] | |

| D-17 (Canine Osteosarcoma) | 18.59 | [8] | |

| A375 (Melanoma) | 36 | [9] | |

| MCF-7 (Breast) | 25 | [9] | |

| Betulin-28-(indole-4-ylmethylene) hydrazine | MCF-7 (Breast) | - (High Activity) | [2] |

| Betulonic acid-diazine derivative (BoA2C) | MCF-7 (Breast) | 3.39 | [10] |

| Celastrol (B190767) | |||

| Celastrol | Multiple Myeloma (U266, RPMI 8226) | - (Suppressed proliferation) | [11] |

| Ovarian (SKOV-3, OVCAR-3) | <0.5 (Inhibited migration) | ||

| Pristimerin | |||

| Pristimerin | HT1080 (Fibrosarcoma) | 0.16 (24h), 0.13 (48h) | [12] |

| MDA-MB-231 (Breast) | 0.5-0.6 (24h), 0.4-0.6 (48h) | [12] | |

| A549 (Lung) | 0.4-0.6 (72h) | [12] | |

| HepG2 (Liver) | 0.4-0.6 (72h) | [12] | |

| HCT-116 (Colon) | 1.11 (72h) | [13] |

Anti-inflammatory Activity

The anti-inflammatory properties of oleanane triterpenoids are primarily attributed to their ability to inhibit key inflammatory mediators and signaling pathways, such as NF-κB.[14]

Table 2: Anti-inflammatory Activity of Oleanane-Type Triterpenoids (IC50 values in µM)

| Compound | Target/Assay | IC50 (µM) | Reference(s) |

| Oleanolic Acid | Secretory Phospholipase A2 (sPLA2) | 3.08 - 7.78 | [15][16] |

| Saponins (B1172615) from Pulsatilla koreana | TNFα-stimulated NF-κB activation | 0.75 - 8.30 | [13] |

| Triterpenes from Kalopanax pictus | IL-12 p40 and IL-6 production | 3.3 - 9.1 | [17][18] |

| TNF-α secretion | 8.8 - 20.0 | [17][18] |

Antiviral Activity

Several oleanane triterpenoids have demonstrated efficacy against a range of viruses by interfering with viral entry and replication processes.[3]

Table 3: Antiviral Activity of Oleanane-Type Triterpenoids (EC50 values in µM)

| Compound | Virus | EC50 (µM) | Reference(s) |

| Echinocystic acid | Influenza A (H1N1) | 5 | [3] |

| Betulinic Acid | HIV-1 Integrase | 24.8 | [3] |

| Oleanolic Acid | HIV-1 Integrase | 30.3 | [3] |

| HIV-1 Protease | 57.7 | [3] | |

| Lupeol | HIV-1 RT-related ribonuclease | 11.6 | [3] |

| 2,3-indolo-oleanolic acid derivative | Human Cytomegalovirus (HCMV) | < 0.05 | [19] |

Neuroprotective Activity

Oleanane triterpenoids and their saponin (B1150181) glycosides have shown potential in protecting neuronal cells from oxidative stress and toxicity, suggesting their utility in neurodegenerative disease research.[20][21]

Table 4: Neuroprotective Activity of Oleanane-Type Triterpenoids

| Compound | Cell Line/Model | Activity | Reference(s) |

| Oleanolic Acid | PC12 cells (6-OHDA-induced toxicity) | Attenuated intracellular ROS | [20] |

| SH-SY5Y cells | IC50 = 715 µg/mL | [21] | |

| Triterpene Saponins from Centella asiatica | PC12 cells (6-OHDA-induced toxicity) | 91.75% cell viability at 100 µM | [22] |

| Triterpenoids from Populus euphratica | SH-SY5Y cells (glutamate-induced injury) | Dose-dependent protection (10-40 µM) | [23] |

Key Signaling Pathways Modulated by Oleanane-Type Triterpenoids

The diverse biological activities of oleanane triterpenoids are a consequence of their ability to modulate multiple intracellular signaling pathways. The NF-κB and PI3K/Akt pathways are two of the most significant targets.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, immunity, cell survival, and proliferation.[24] Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. Several oleanane triterpenoids, notably celastrol, have been shown to potently inhibit the NF-κB pathway.[9][25] The primary mechanism of inhibition involves the direct targeting of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[9][25] This sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[9][25] Specifically, celastrol has been shown to target cysteine 179 in the activation loop of IKKβ.[9]

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, proliferation, and metabolism.[26] Dysregulation of this pathway is a common feature in many cancers. Oleanolic acid and its derivatives have been shown to modulate the PI3K/Akt pathway, often leading to the inhibition of cancer cell survival and proliferation.[1][10] The mechanism involves the suppression of PI3K activity, which in turn prevents the phosphorylation and activation of its downstream effector, Akt.[1][10] In some cellular contexts, oleanolic acid has been observed to activate the PI3K/Akt pathway, leading to the upregulation of downstream targets like Nrf2 and the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), thereby contributing to its cytoprotective effects.[8][27]

Detailed Experimental Protocols

To facilitate the reproducible investigation of the biological activities of oleanane-type triterpenoids, this section provides detailed protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well flat-bottom microplates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

Oleanane triterpenoid (B12794562) stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the oleanane triterpenoid stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of PI3K/Akt Pathway Activation

Western blotting is a widely used technique to detect and quantify the phosphorylation status of key proteins in a signaling pathway, thereby assessing its activation state.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-PI3K, anti-total PI3K, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

-

Cell Treatment and Lysis: Plate and treat cells with the oleanane triterpenoid as described for the cytotoxicity assay. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer: Normalize the protein concentrations of the lysates and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control to determine the relative changes in protein phosphorylation.

NF-κB Activation Assay (Nuclear Translocation)

This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, which is a key event in NF-κB activation.

Materials:

-

Cells cultured on glass coverslips or in 96-well imaging plates

-

Inducing agent (e.g., TNF-α, LPS)

-

Oleanane triterpenoid

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips or in imaging plates. Pre-treat the cells with the oleanane triterpenoid for a specified time, followed by stimulation with an inducing agent (e.g., TNF-α) to activate the NF-κB pathway.

-

Fixation and Permeabilization: After treatment, fix the cells with fixation solution and then permeabilize them with permeabilization buffer.

-

Immunostaining:

-

Block non-specific antibody binding with blocking solution.

-

Incubate the cells with the primary anti-p65 antibody.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody and a nuclear counterstain.

-

-

Imaging and Analysis: Mount the coverslips onto microscope slides or directly image the plate. Acquire images using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells per treatment group.

In Vivo Anticancer Study in a Mouse Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of an oleanolic acid derivative in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for tumor implantation

-

Matrigel (optional)

-

Oleanolic acid derivative formulation for in vivo administration (e.g., in a vehicle like corn oil or a solution with a solubilizing agent)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10⁶ cells) mixed with or without Matrigel into the flank of each mouse.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the oleanolic acid derivative to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.

-

Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume (e.g., using the formula: Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.

-

Study Endpoint and Tissue Collection: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting).

-

Data Analysis: Compare the tumor growth rates, final tumor volumes, and tumor weights between the treatment and control groups to evaluate the anticancer efficacy of the compound.

Conclusion and Future Perspectives

Oleanane-type triterpenoids represent a promising class of natural products with a wide array of therapeutic applications. Their potent anticancer, anti-inflammatory, antiviral, and neuroprotective activities, coupled with their ability to modulate key signaling pathways such as NF-κB and PI3K/Akt, make them attractive candidates for drug discovery and development. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers to further explore the pharmacological potential of these fascinating molecules. Future research should focus on elucidating the detailed molecular mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds through medicinal chemistry efforts, and conducting well-designed preclinical and clinical studies to translate the promising in vitro and in vivo findings into novel therapies for a range of human diseases.

References

- 1. Oleanolic acid inhibits cell survival and proliferation of prostate cancer cells in vitro and in vivo through the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of IKKβ by celastrol and its analogues – an in silico and in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. PI3K and ERK/Nrf2 pathways are involved in oleanolic acid-induced heme oxygenase-1 expression in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of NF-kappa B activation through targeting I kappa B kinase by celastrol, a quinone methide triterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Anti-Inflammatory and PPAR Transactivational Effects of Oleanane-Type Triterpenoid Saponins from the Roots of Pulsatilla koreana - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification and quantification of oleanane triterpenoid saponins and potential analgesic and anti-inflammatory activities from the roots and rhizomes of Panax stipuleanatus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structure–Activity Relationship of Oleanane-Type Pentacyclic Triterpenoids on Nuclear Factor κB Activation and Intracellular Trafficking and N-Linked Glycosylation of Intercellular Adhesion Molecule-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Inhibitory effects of oleanane-type triterpenes and saponins from the stem bark of Kalopanax pictus on LPS-stimulated pro-inflammatory cytokine production in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Oleanolic Acid Mitigates 6-Hydroxydopamine Neurotoxicity by Attenuating Intracellular ROS in PC12 Cells and Striatal Microglial Activation in Rat Brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Celastrol suppresses expression of adhesion molecules and chemokines by inhibiting JNK-STAT1/NF-κB activation in poly(I:C)-stimulated astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. cusabio.com [cusabio.com]

- 27. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Pharmacological Properties of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

28-Hydroxy-3-oxoolean-12-en-29-oic acid, a naturally occurring pentacyclic triterpenoid, has emerged as a compound of significant interest in pharmacological research. Exhibiting a diverse range of biological activities, this molecule has demonstrated notable anti-cancer, anti-inflammatory, and anti-diabetic potential. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its mechanism of action in gastric cancer. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its molecular interactions.

Core Pharmacological Properties

This compound has been identified as a multifaceted therapeutic agent with the following key pharmacological properties:

-

Anti-Cancer Activity: Primarily investigated in the context of gastric cancer, this compound exhibits potent growth-inhibitory effects on cancer cells. It has been shown to induce apoptosis and inhibit the migration and invasion of gastric cancer cell lines.[1][2][3]

-

Anti-Inflammatory Effects: The compound has demonstrated the ability to suppress the production of key inflammatory mediators. This includes the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and the reduction of prostaglandin (B15479496) E2 (PGE2) synthesis.

-

Anti-Diabetic Potential: Preliminary evidence suggests that this compound may possess anti-diabetic properties, although further research is required to fully elucidate its efficacy and mechanism in this area.

-

Antiviral Activity: The compound has been noted for its potential antiviral effects, adding to its broad spectrum of biological activities.

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacological effects of this compound.

Table 1: Anti-Cancer Activity - Growth Inhibition of Gastric Cancer Cells

| Cell Line | IC50 (µM) at 48h |

| SGC-7901 | 156.03 |

| BGC-823 | 142.2 |

IC50: The concentration of a drug that gives half-maximal response.

Table 2: Anti-Cancer Activity - Inhibition of Migration and Invasion

| Cell Line | Treatment Concentration (µM) | Inhibition of Migration | Inhibition of Invasion |

| SGC-7901 | 40, 80, 160 | Dose-dependent decrease | Dose-dependent decrease |

| BGC-823 | 40, 80, 160 | Dose-dependent decrease | Dose-dependent decrease |

Note: Specific percentage of inhibition data is not currently available in the reviewed literature.

Mechanism of Action in Gastric Cancer: Inhibition of the PI3K/Akt/Snail Signaling Pathway

The anti-cancer effects of this compound in gastric cancer are primarily attributed to its ability to modulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Snail signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.

The compound has been shown to inhibit the phosphorylation of both PI3K and Akt, leading to their inactivation.[1] This, in turn, downregulates the expression of the transcription factor Snail, a key inducer of EMT. The suppression of Snail leads to an increase in the expression of the epithelial marker E-cadherin and a decrease in the expression of mesenchymal markers N-cadherin and vimentin.[3] This reversal of the EMT phenotype is associated with a reduction in the migratory and invasive capacity of gastric cancer cells.

Furthermore, this compound has been observed to decrease the expression of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion.[2][3]

Signaling Pathway Diagram:

Caption: Inhibition of the PI3K/Akt/Snail signaling pathway by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on gastric cancer cell lines SGC-7901 and BGC-823.

Materials:

-

SGC-7901 and BGC-823 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed SGC-7901 and BGC-823 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control group.

Experimental Workflow Diagram:

Caption: Workflow for the MTT cell viability assay.

Transwell Invasion Assay

This protocol is designed to assess the effect of this compound on the invasive potential of gastric cancer cells.

Materials:

-

SGC-7901 and BGC-823 cells

-

Serum-free DMEM

-

DMEM with 10% FBS

-

This compound

-

Transwell inserts (8 µm pore size) coated with Matrigel

-

24-well plates

-

Cotton swabs

-

Crystal violet stain

Procedure:

-

Pre-coat the upper chamber of the Transwell inserts with Matrigel.

-

Starve SGC-7901 and BGC-823 cells in serum-free DMEM for 24 hours.

-

Resuspend the cells in serum-free DMEM containing different concentrations of this compound (e.g., 40, 80, 160 µM).

-

Add 200 µL of the cell suspension to the upper chamber of the Transwell inserts.

-

Add 600 µL of DMEM with 10% FBS to the lower chamber as a chemoattractant.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 30 minutes.

-

Stain the cells with crystal violet for 20 minutes.

-

Count the number of stained cells in several random fields under a microscope.

Western Blot Analysis

This protocol details the procedure for analyzing the protein expression levels of key components in the PI3K/Akt signaling pathway.

Materials:

-

SGC-7901 and BGC-823 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibodies (anti-PI3K, anti-p-PI3K, anti-Akt, anti-p-Akt, anti-Snail, anti-E-cadherin, anti-N-cadherin, anti-vimentin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Treat SGC-7901 and BGC-823 cells with various concentrations of this compound for 24 hours.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

-

Use β-actin as a loading control to normalize the protein expression levels.

Conclusion and Future Directions

This compound is a promising natural compound with significant pharmacological potential, particularly in the field of oncology. Its ability to inhibit the PI3K/Akt/Snail signaling pathway highlights a clear mechanism for its anti-metastatic effects in gastric cancer. The data presented in this guide underscore the need for further investigation into its therapeutic applications.

Future research should focus on:

-

Conducting in vivo studies to validate the in vitro findings and assess the compound's efficacy and safety in animal models.

-

Elucidating the specific molecular targets of this compound to gain a more detailed understanding of its mechanism of action.

-

Performing comprehensive studies to quantify its anti-inflammatory and anti-diabetic effects and to explore the underlying molecular pathways.

-

Investigating its potential as an adjunct therapy in combination with existing cancer treatments.

The continued exploration of this compound holds significant promise for the development of novel therapeutic strategies for a range of diseases.

References

- 1. This compound, a Triterpene Acid from Celastrus Orbiculatus Extract, Inhibits the Migration and Invasion of Human Gastric Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Triterpene Acid from Celastrus Orbiculatus Extract, Inhibits the Migration and Invasion of Human Gastric Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unraveling the Multifaceted Mechanism of Action of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

28-Hydroxy-3-oxoolean-12-en-29-oic acid, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class, has emerged as a molecule of significant interest in pharmacological research. Extracted from natural sources such as Celastrus orbiculatus, this compound has demonstrated a spectrum of biological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and anti-viral properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these effects, supported by available quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Core Anti-Cancer Mechanism: Inhibition of Gastric Cancer Cell Migration and Invasion

The most extensively characterized activity of this compound is its ability to inhibit the metastasis of gastric cancer cells. This is primarily achieved by targeting the Epithelial-Mesenchymal Transition (EMT) process and the activity of Matrix Metalloproteinases (MMPs), critical players in tumor progression and invasion.

Modulation of EMT and MMPs

In vitro studies on human gastric cancer cell lines, SGC-7901 and BGC-823, have revealed that this compound effectively reverses the EMT phenotype.[1] This is characterized by an upregulation of the epithelial marker E-cadherin and a concurrent downregulation of mesenchymal markers N-cadherin and Vimentin.[1]

Furthermore, the compound significantly reduces the expression of MMP-2 and MMP-9, enzymes responsible for the degradation of the extracellular matrix, a crucial step in cancer cell invasion.[1] This dual action on both EMT and MMPs culminates in a dose-dependent inhibition of cancer cell migration and invasion.[1]

Quantitative Data: Anti-proliferative Activity

The anti-proliferative effects of this compound on gastric cancer cells have been quantified, with the following IC50 values reported after 72 hours of treatment:

| Cell Line | IC50 (µM) |

| SGC-7901 | 156.03 |

| BGC-823 | 142.20 |

Experimental Protocols

-

Cell Seeding: SGC-7901 and BGC-823 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Treatment: Cells were treated with various concentrations of this compound (10, 20, 40, 80, and 160 µM) for 24, 48, and 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The supernatant was discarded, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

Chamber Preparation: Transwell inserts with 8 µm pore size were used. For the invasion assay, the inserts were pre-coated with Matrigel.

-

Cell Seeding: Cells (5 x 10⁴) in serum-free medium were seeded into the upper chamber.

-

Treatment: The lower chamber was filled with a medium containing 10% FBS and varying concentrations of the compound.

-

Incubation: The plates were incubated for 24 hours.

-

Staining and Counting: Non-invading cells on the upper surface of the membrane were removed. Invaded cells on the lower surface were fixed with methanol (B129727) and stained with crystal violet. The number of invaded cells was counted under a microscope.

-

Cell Lysis: Treated cells were lysed using RIPA buffer.

-

Protein Quantification: Protein concentration was determined using the BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against E-cadherin, N-cadherin, Vimentin, MMP-2, MMP-9, and β-actin, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an ECL detection system.

Visualizations

Anti-Inflammatory Mechanism

This compound exhibits anti-inflammatory properties by inhibiting key inflammatory mediators.[] The primary mechanism involves the suppression of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.

Inhibition of Inflammatory Mediators

Postulated Signaling Pathway

Based on the activity of related compounds, it is proposed that this compound inhibits the phosphorylation of IκBα, preventing its degradation and the subsequent translocation of the NF-κB p65 subunit to the nucleus. This, in turn, downregulates the transcription of pro-inflammatory genes, including TNF-α and COX-2.

Experimental Protocols (General)

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound.

-

Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Sample Collection: Culture supernatants from LPS-stimulated macrophages treated with the compound are collected.

-

ELISA: The levels of TNF-α and other cytokines are quantified using specific ELISA kits.

-

Enzyme Activity: The inhibitory effect on COX-2 can be determined using commercially available COX-2 inhibitor screening assay kits.[5] These assays typically measure the peroxidase activity of COX-2.

Visualization

Anti-Diabetic Potential

The anti-diabetic effects of this compound are attributed to its ability to reduce insulin (B600854) resistance, lower blood glucose levels, and protect pancreatic β-cells.[] While specific studies on this compound are limited, the mechanisms of related oleanane triterpenoids are well-documented and provide a strong basis for its mode of action.

Mechanisms of Action

Key anti-diabetic mechanisms of oleanane triterpenoids include:

-

Inhibition of Protein-Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition enhances insulin sensitivity.[6]

-

Activation of the PI3K/Akt Pathway: This central pathway in insulin signaling promotes glucose uptake and utilization.[6]

-

Modulation of Glucose Transporters: Enhancing the translocation of glucose transporters (e.g., GLUT4) to the cell membrane increases glucose uptake by peripheral tissues.[7]

Experimental Protocols (General)

-

Cell Differentiation: Pre-adipocytes (e.g., 3T3-L1) or myoblasts (e.g., L6) are differentiated into mature adipocytes or myotubes.

-

Treatment: Differentiated cells are treated with the test compound in the presence or absence of insulin.

-

Glucose Uptake Measurement: The uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG) is measured using a fluorescence plate reader.

Visualization

Anti-Viral Activity

This compound has been reported to possess anti-viral activity against a range of viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV), primarily by inhibiting viral replication.[] Detailed mechanistic studies on this specific compound are not yet available, but the anti-viral mechanisms of other oleanane triterpenoids have been investigated.

Potential Mechanisms of Action

-

HIV: Oleanane triterpenoids have been shown to inhibit key viral enzymes such as HIV protease and reverse transcriptase, which are essential for the viral life cycle.[8][9]

-

HCV: Inhibition of HCV replication by related compounds has been attributed to the targeting of viral proteases like NS3/4A.[10]

Experimental Protocols (General)

-

Cell Infection: Susceptible host cells are infected with the virus in the presence of varying concentrations of the test compound.

-

Quantification of Viral Replication: Viral replication can be monitored by measuring viral RNA or protein levels (e.g., via qRT-PCR or ELISA for viral antigens) or by using reporter virus systems.

-

Enzyme Assays: The direct inhibitory effect on viral enzymes like HIV reverse transcriptase or HCV protease can be assessed using commercially available or in-house developed enzymatic assays.

Visualization

Conclusion and Future Directions

This compound is a promising natural product with a diverse pharmacological profile. Its anti-cancer properties, particularly against gastric cancer, are the most well-defined, with a clear mechanism involving the inhibition of EMT and MMPs. The anti-inflammatory, anti-diabetic, and anti-viral activities are supported by preliminary evidence and the well-established pharmacology of related oleanane triterpenoids.